2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

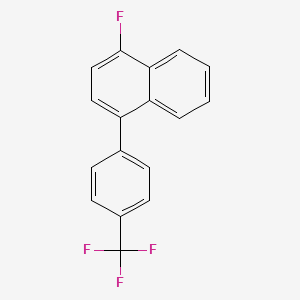

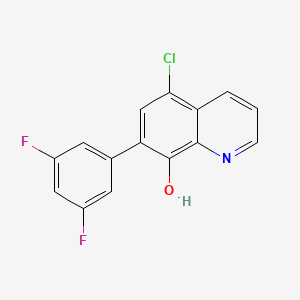

2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a 4-chlorobenzyl group and a nitro group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-((4-Chlorbenzyl)oxy)-5-nitrobenzaldehyd umfasst typischerweise die Reaktion von 4-Chlorbenzylalkohol mit 5-Nitrosalicyladehyd unter spezifischen Bedingungen. Die Reaktion wird oft in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat und einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt. Das Reaktionsgemisch wird üblicherweise zum Rückfluss erhitzt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation oder Säulenchromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

2-((4-Chlorbenzyl)oxy)-5-nitrobenzaldehyd kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aldehydgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonsäure oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Natriumborhydrid zu einem Amin reduziert werden.

Substitution: Die Chlorbenzyl-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nukleophile wie Amine oder Thiole ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid und andere starke Oxidationsmittel.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid und andere Reduktionsmittel.

Substitution: Nukleophile wie Amine, Thiole und andere Reagenzien, die das Chloratom ersetzen können.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von 2-((4-Chlorbenzyl)oxy)-5-nitrobenzoesäure.

Reduktion: Bildung von 2-((4-Chlorbenzyl)oxy)-5-aminobenzaldehyd.

Substitution: Bildung verschiedener substituierter Benzaldehyd-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

2-((4-Chlorbenzyl)oxy)-5-nitrobenzaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, wie antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Für seine potenzielle Verwendung in der Medikamentenentwicklung und als Pharmakophor in der medizinischen Chemie untersucht.

Industrie: Verwendet in der Produktion von Farbstoffen, Pigmenten und anderen Industriechemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von 2-((4-Chlorbenzyl)oxy)-5-nitrobenzaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann die Verbindung mit zellulären Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu verschiedenen biologischen Wirkungen führt. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Makromolekülen interagieren können, während die Aldehydgruppe kovalente Bindungen mit nukleophilen Stellen in Proteinen oder DNA bilden kann.

Wirkmechanismus

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-((4-Chlorbenzyl)oxy)benzaldehyd: Ähnliche Struktur, aber ohne die Nitrogruppe.

2-((4-Brombenzyl)oxy)-5-nitrobenzaldehyd: Ähnliche Struktur mit einem Bromatom anstelle von Chlor.

2-((4-Methylbenzyl)oxy)-5-nitrobenzaldehyd: Ähnliche Struktur mit einer Methylgruppe anstelle von Chlor.

Einzigartigkeit

2-((4-Chlorbenzyl)oxy)-5-nitrobenzaldehyd ist einzigartig aufgrund des Vorhandenseins sowohl der Nitro- als auch der Chlorbenzyl-Gruppe, die eine spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen. Die Kombination dieser funktionellen Gruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

CAS-Nummer |

114483-64-6 |

|---|---|

Molekularformel |

C14H10ClNO4 |

Molekulargewicht |

291.68 g/mol |

IUPAC-Name |

2-[(4-chlorophenyl)methoxy]-5-nitrobenzaldehyde |

InChI |

InChI=1S/C14H10ClNO4/c15-12-3-1-10(2-4-12)9-20-14-6-5-13(16(18)19)7-11(14)8-17/h1-8H,9H2 |

InChI-Schlüssel |

WAFZNGHFRACZCN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-4-{[(1R)-1-phenylethyl]amino}quinazolin-6-ol](/img/structure/B11835983.png)